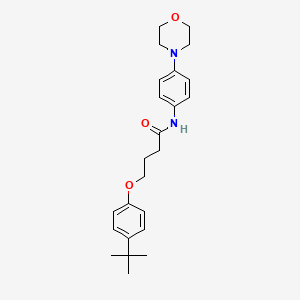
4-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as MRT67307, is a selective inhibitor of the p38 MAPK pathway. This compound has been widely studied in scientific research due to its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Scientific Research Applications
Synthesis and Structural Properties
- The unusual synthesis and thermochromic properties of sterically hindered cyclohexadienes, including compounds similar to 4-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, were studied. The specific thermochromic properties were attributed to the dissociation of these compounds into morpholine and diphenoxyquinone derivatives, as established through x-ray diffraction studies (Komissarov et al., 1991).
Chemical Analysis and Environmental Monitoring
- Various alkylphenol compounds, including derivatives similar to the chemical , were examined for their environmental presence and impact. One study explored the detection and fate of branched alkylphenols in wastewater and surface waters, emphasizing the different environmental behaviors and sources of these compounds (Janousek et al., 2020).
Biochemical Interactions and Potential Applications
- Derivatives of 2-amino-4,6-di-tert-butylphenol, structurally related to the compound , have been investigated for their immunomodulatory activity. These studies found that certain concentrations of these compounds could stimulate the production of interferons in human peripheral blood lymphocytes, indicating potential therapeutic applications (Nizheharodava et al., 2020).
Potential Risks and Environmental Impact
- Research on alkylphenols, including 4-tert-butylphenol, highlighted their role as environmental pollutants, particularly in aquatic ecosystems. These compounds, often found in sewage effluent, exhibited weak estrogenic effects on fish, raising concerns about their potential endocrine-disrupting properties (Jobling & Sumpter, 1993).
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-24(2,3)19-6-12-22(13-7-19)29-16-4-5-23(27)25-20-8-10-21(11-9-20)26-14-17-28-18-15-26/h6-13H,4-5,14-18H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGIPHTRVPECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


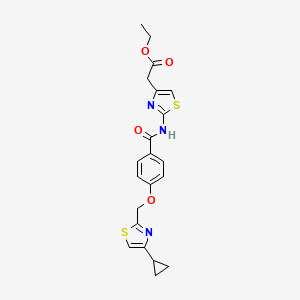


![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)
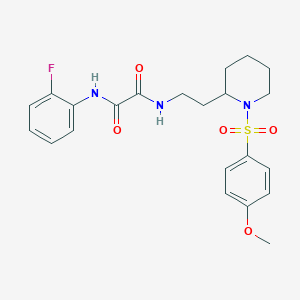
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2627948.png)
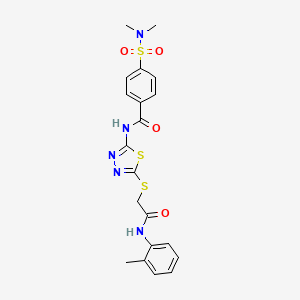
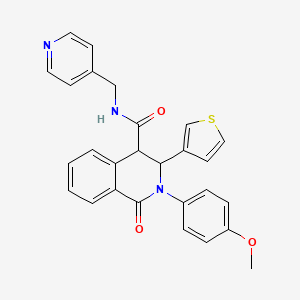
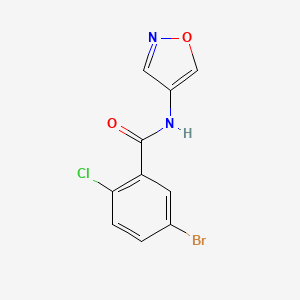
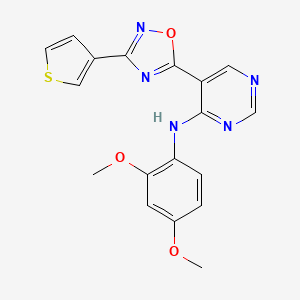
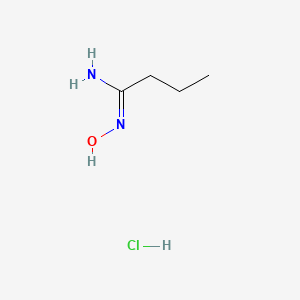
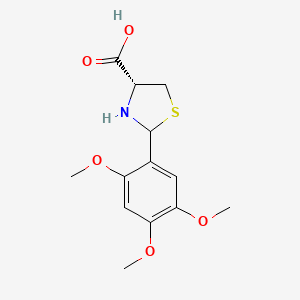
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2627960.png)